molecular formula C11H12N2O B12041711 2-(m-Tolyl)imidazole-5-methanol

2-(m-Tolyl)imidazole-5-methanol

Cat. No.: B12041711
M. Wt: 188.23 g/mol
InChI Key: WTNGDOUMMLLWOS-UHFFFAOYSA-N
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Description

2-(m-Tolyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions under solvent-free conditions or in the presence of catalysts like zinc chloride or iron oxide nanoparticles. These methods are designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

2-(m-Tolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Tolyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(3-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

WTNGDOUMMLLWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)CO

Origin of Product

United States

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